molecular formula C18H15N5O3S B2470766 4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide CAS No. 894068-84-9

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

Cat. No. B2470766
CAS RN: 894068-84-9
M. Wt: 381.41
InChI Key: UAXQIYOMOMIFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide, also known as MPTP, is a sulfonamide compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the field.

Scientific Research Applications

1. Use in Idiopathic Pulmonary Fibrosis and Cough Treatment

This compound is closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors used for treating idiopathic pulmonary fibrosis and cough. The in vitro data support its utility in these treatments, and it has been involved in a dose-finding Phase I study for idiopathic pulmonary fibrosis (Norman, 2014).

2. Anti-HIV and Anticancer Activity

A series of derivatives of this compound exhibited moderate to high anti-HIV activity and moderate anticancer activity. These findings highlight its potential in the treatment of HIV and certain types of cancer (Brzozowski, 1998).

3. Anti-Asthmatic Activities

Derivatives of the compound have shown promise in treating asthma. They inhibit platelet activating factor-induced bronchoconstriction in guinea pigs, suggesting potential in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

4. Binding Selectivity for GABA-A Receptor Subtypes

Studies have shown that related compounds have binding selectivity for certain GABA-A receptor subtypes, which is significant for treating conditions related to these receptors, such as anxiety and insomnia (Carling et al., 2004).

5. Antimicrobial Activities

Novel derivatives of this compound have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms, indicating its potential use in treating bacterial infections (Bektaş et al., 2007).

6. Conversion to Condensed Pyrazolones and Triazolones

Research on the compound's derivatives includes studies on their conversion to condensed pyrazolones and triazolones, which have various pharmaceutical applications (Tserng & Bauer, 1974).

7. Cytotoxicity, Tumor-Specificity, and Carbonic Anhydrase Inhibition

This compound has been investigated for its cytotoxicity, tumor-specificity, and potential as an inhibitor of carbonic anhydrase. Some derivatives showed interesting cytotoxic activities crucial for anti-tumor activity studies (Gul et al., 2016).

properties

IUPAC Name

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c1-26-15-5-7-16(8-6-15)27(24,25)22-14-4-2-3-13(11-14)17-9-10-18-20-19-12-23(18)21-17/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXQIYOMOMIFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide

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